molecular formula C9H13NS B15248425 6-(tert-Butyl)pyridine-2(1H)-thione

6-(tert-Butyl)pyridine-2(1H)-thione

Cat. No.: B15248425
M. Wt: 167.27 g/mol
InChI Key: AFPGQXWDYSBAIZ-UHFFFAOYSA-N
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Description

6-(tert-Butyl)pyridine-2(1H)-thione is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl group at the 6th position and a thione group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 6-(tert-Butyl)pyridine-2(1H)-thione may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)pyridine-2(1H)-thione undergoes several types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or organometallic reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

6-(tert-Butyl)pyridine-2(1H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)pyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tert-butyl and thione groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

6-tert-butyl-1H-pyridine-2-thione

InChI

InChI=1S/C9H13NS/c1-9(2,3)7-5-4-6-8(11)10-7/h4-6H,1-3H3,(H,10,11)

InChI Key

AFPGQXWDYSBAIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=S)N1

Origin of Product

United States

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